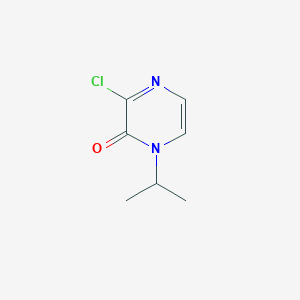

3-chloro-1-isopropylpyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-chloro-1-propan-2-ylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)10-4-3-9-6(8)7(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEOLTBFQRMAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-chloro-1-isopropylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

The pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and biologically active molecules.[1][2] Its unique electronic and steric properties make it an attractive starting point for the design of novel therapeutics. This guide focuses on a specific, yet underexplored derivative: 3-chloro-1-isopropylpyrazin-2(1H)-one . While direct literature on this exact molecule is sparse, this document will provide a comprehensive overview of its anticipated chemical properties, synthesis, and potential applications by drawing upon established principles of heterocyclic chemistry and data from closely related analogues. Our goal is to equip researchers and drug development professionals with a robust foundational understanding to facilitate the exploration of this promising chemical entity.

Proposed Synthesis Pathway

The synthesis of 3-chloro-1-isopropylpyrazin-2(1H)-one can be logically approached in a multi-step sequence, beginning with the construction of the pyrazinone ring, followed by chlorination and subsequent N-alkylation.

Formation of the Pyrazinone Core

One of the most versatile methods for constructing the 2(1H)-pyrazinone skeleton is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][3] For the synthesis of the parent 3-isopropylpyrazin-2(1H)-one, valinamide (derived from the amino acid valine) and glyoxal would be suitable starting materials. This reaction is typically performed in a one-pot fashion, with the regioselectivity being a key consideration.

An alternative and historically significant route involves the chemical modification of diketopiperazines (2,5-piperazinediones).[1][2] These can be readily prepared from amino acids and subsequently converted to chloropyrazines, which are then hydrolyzed to the corresponding pyrazinones.[1][2]

Chlorination of the Pyrazinone Ring

Once the 1-isopropylpyrazin-2(1H)-one core is established, the introduction of a chlorine atom at the 3-position is the next critical step. The conversion of a pyrazinone to a chloropyrazine is commonly achieved using a chlorinating agent such as phosphoryl chloride (POCl₃).[1][2]

A more direct approach to a di-halogenated pyrazinone involves the reaction of an α-aminonitrile with an oxalyl halide.[1][3] This method could potentially be adapted for the synthesis of a 3-chlorinated precursor.

N-Isopropylation

The final step in the proposed synthesis is the selective alkylation of the nitrogen at the 1-position with an isopropyl group. N-alkylation of the pyrazinone ring is a well-established transformation.[1][3] This is typically achieved by treating the N-unsubstituted pyrazinone with an isopropyl halide (e.g., 2-iodopropane) in the presence of a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the ring nitrogen and facilitate nucleophilic attack.

The overall proposed synthetic workflow is illustrated below:

Caption: Proposed synthesis of 3-chloro-1-isopropylpyrazin-2(1H)-one.

Chemical Properties and Reactivity

The chemical behavior of 3-chloro-1-isopropylpyrazin-2(1H)-one is dictated by the interplay of the electron-deficient pyrazinone ring, the electronegative chlorine atom, and the N-isopropyl group.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[4] This property is further enhanced by the carbonyl group in the pyrazinone structure. The chlorine atom at the 3-position acts as an additional electron-withdrawing group via induction, while also serving as a leaving group in substitution reactions.

Reactivity in Key Synthetic Transformations

The presence of the C-Cl bond offers a handle for a variety of synthetic transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

| Reaction Type | Expected Reactivity | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | Favorable | The electron-deficient nature of the pyrazinone ring facilitates the attack of nucleophiles. The general reactivity trend for halopyrazines in SNAr is F > Cl > Br > I.[5] |

| Suzuki-Miyaura Cross-Coupling | Moderate | This reaction is feasible for forming C-C bonds. The general reactivity trend for halopyrazines in Pd-catalyzed cross-couplings is I > Br > Cl > F.[5] |

| Buchwald-Hartwig Amination | Moderate | Similar to Suzuki coupling, this is a viable method for C-N bond formation, with reactivity following the I > Br > Cl > F trend.[5] |

| Sonogashira Coupling | Moderate | For the introduction of alkynyl groups, the reactivity of the chloro-substituent is expected to be moderate.[6] |

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | - A doublet for the methyl protons of the isopropyl group. - A septet for the methine proton of the isopropyl group. - Two doublets in the aromatic region for the pyrazinone ring protons. |

| ¹³C NMR | - A signal for the methyl carbons of the isopropyl group. - A signal for the methine carbon of the isopropyl group. - Signals for the pyrazinone ring carbons, including a downfield signal for the carbonyl carbon. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the amide carbonyl group (typically around 1650-1700 cm⁻¹). - C-H stretching vibrations for the isopropyl and aromatic protons. - C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[7] |

Potential Applications in Drug Discovery

The 3-chloro-1-isopropylpyrazin-2(1H)-one scaffold is a promising starting point for the development of new therapeutic agents. The pyrazinone and the structurally related pyrazole moieties are found in numerous compounds with a wide range of biological activities.

-

Antimicrobial and Antifungal Agents: Pyrazoline derivatives have shown considerable antimicrobial and antifungal properties.[8]

-

Anticancer Activity: The pyrazole scaffold is present in compounds with demonstrated anticancer activity, including kinase inhibitors.[9][10] The pyrazine ring itself is a key component of several FDA-approved kinase inhibitors, where a ring nitrogen often acts as a hydrogen bond acceptor in the kinase hinge region.[4]

-

Anti-inflammatory and Analgesic Properties: Numerous pyrazoline derivatives have been reported to possess anti-inflammatory and analgesic effects.[8][11]

The combination of the biologically active pyrazinone core with a reactive chloro-substituent and a lipophilic isopropyl group makes 3-chloro-1-isopropylpyrazin-2(1H)-one an attractive molecule for library synthesis and lead optimization in drug discovery programs.

Caption: Drug discovery potential of the title compound.

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on general procedures for the synthesis and characterization of related compounds. They are intended to serve as a starting point for experimental work.

Synthesis of 3-isopropylpyrazin-2(1H)-one

-

To a solution of valinamide hydrochloride (1 equivalent) in a suitable solvent (e.g., methanol), add a base such as sodium methoxide (1 equivalent) and stir for 30 minutes at room temperature.

-

Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-isopropylpyrazin-2(1H)-one.

Synthesis of 3-chloro-1-isopropylpyrazin-2(1H)-one

-

To a solution of 3-isopropylpyrazin-2(1H)-one (1 equivalent) in a suitable solvent (e.g., toluene), add phosphoryl chloride (3-5 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[12] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a thin film of the sample on a salt plate or as a KBr pellet using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and isotopic distribution.

References

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. For each NMR spectrum, propose a structure consistent with the sp... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Naturally based pyrazoline derivatives as aminopeptidase N, VEGFR2 and MMP9 inhibitors: design, synthesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orientjchem.org [orientjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-chloro-1-isopropylpyrazin-2(1H)-one: Synthesis, Reactivity, and Medicinal Chemistry Potential

Introduction

Pyrazinone and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1] This versatility has led to their investigation in numerous therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] This guide focuses on a specific, synthetically accessible derivative: 3-chloro-1-isopropylpyrazin-2(1H)-one .

While this particular molecule is not extensively documented in current literature, its structure combines several key features that suggest significant potential in drug discovery: a reactive chloropyrazine core, a lipophilic isopropyl group for potential hydrophobic interactions, and the foundational pyrazinone scaffold. This document, therefore, serves as a technical guide for researchers and drug development professionals, extrapolating from established chemical principles and data on analogous structures to provide a comprehensive overview of its synthesis, characterization, reactivity, and potential applications.

Nomenclature, Structure, and Physicochemical Properties

The systematic IUPAC name for the compound of interest is 3-chloro-1-isopropylpyrazin-2(1H)-one . The structure is characterized by a pyrazinone ring, which exists predominantly in the lactam form, substituted with a chlorine atom at position 3 and an isopropyl group at the nitrogen in position 1.

Caption: Chemical structure of 3-chloro-1-isopropylpyrazin-2(1H)-one.

Predicted Physicochemical Properties

Quantitative data for this specific molecule is not available. The following properties are predicted based on its structure and data from analogous compounds. These values are crucial for anticipating its behavior in biological systems and for designing experimental protocols.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₉ClN₂O | Defines the elemental composition. |

| Molecular Weight | 188.62 g/mol | Influences diffusion, absorption, and formulation. |

| XLogP3 | ~1.5 - 2.0 | Predicts lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Provides points for interaction with biological targets. |

| Topological Polar Surface Area | ~41.5 Ų | Influences cell permeability and oral bioavailability. |

Synthesis and Reactivity

The synthesis of 3-chloro-1-isopropylpyrazin-2(1H)-one can be approached through a straightforward, two-step process starting from commercially available precursors. The key transformations are the initial formation of the chloropyrazinone core, followed by a selective N-alkylation.

Proposed Synthetic Workflow

The proposed synthesis involves the chlorination of a pyrazinone precursor, followed by N-alkylation. A plausible route starts with the synthesis of 3,5-dihalo-2(1H)-pyrazinones, which are versatile building blocks.[2] A subsequent selective N-alkylation with an isopropyl halide would yield the target compound.

Caption: Proposed synthetic workflow for 3-chloro-1-isopropylpyrazin-2(1H)-one.

Experimental Protocol: N-Alkylation

This protocol describes the N-alkylation of the 3-chloropyrazin-2(1H)-one intermediate. This is a standard procedure for the N-alkylation of heterocyclic compounds.[3][4]

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-chloropyrazin-2(1H)-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the suspension. Stir the mixture at room temperature for 30 minutes.

-

Alkylating Agent: Add 2-bromopropane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 3-chloro-1-isopropylpyrazin-2(1H)-one.

Causality Behind Experimental Choices:

-

Aprotic Solvent: DMF or acetonitrile are used as they effectively dissolve the reactants without interfering with the nucleophilic substitution reaction.

-

Base: A base is required to deprotonate the nitrogen atom of the pyrazinone, making it a more potent nucleophile for the subsequent alkylation.[5] K₂CO₃ is a cost-effective and moderately strong base suitable for this purpose.

-

Alkylating Agent: 2-Bromopropane is a common and effective source of the isopropyl electrophile.

Reactivity Profile

The reactivity of 3-chloro-1-isopropylpyrazin-2(1H)-one is dominated by the chloro-substituent at the C3 position. This position is electron-deficient due to the inductive effect of the adjacent nitrogen atoms and the carbonyl group, making it highly susceptible to nucleophilic aromatic substitution (S(N)Ar) .[6][7]

This reactivity allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides), making this compound a valuable intermediate for generating libraries of diverse pyrazinone derivatives for structure-activity relationship (SAR) studies. The rate and success of S(N)Ar reactions are enhanced by the presence of the aza nitrogens in the pyrazine ring.[7][8]

Predicted Spectroscopic Characterization

While experimental spectra are not available, the structural features of 3-chloro-1-isopropylpyrazin-2(1H)-one allow for the prediction of its key spectroscopic characteristics. This is essential for reaction monitoring and final product confirmation.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Isopropyl group: A septet around 4.5-5.0 ppm (CH) and a doublet around 1.4-1.6 ppm (2 x CH₃). Pyrazinone ring: Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the two ring protons. |

| ¹³C NMR | Carbonyl carbon: A peak around 160-165 ppm. C-Cl carbon: A peak around 145-150 ppm. Isopropyl carbons: A peak around 45-50 ppm (CH) and a peak around 20-25 ppm (CH₃). Other ring carbons: Peaks in the range of 120-140 ppm. |

| IR Spectroscopy | A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the lactam. Bands in the 1500-1600 cm⁻¹ region for the C=C and C=N stretching vibrations of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 peak at m/z 190 with approximately one-third the intensity, due to the ³⁷Cl isotope. |

Potential Applications in Drug Discovery

The pyrazinone scaffold is a well-established pharmacophore found in numerous biologically active compounds.[2][9] The specific combination of substituents in 3-chloro-1-isopropylpyrazin-2(1H)-one suggests potential for activity in several therapeutic areas.

-

Kinase Inhibition: Pyrazinone derivatives are known to act as kinase inhibitors, which are crucial in cancer and inflammation signaling pathways.[1] The isopropyl group can provide hydrophobic interactions within the ATP-binding pocket of kinases, while the displaceable chlorine atom allows for the introduction of various functionalities to target specific residues.

-

Antiviral and Antibacterial Agents: The pyrazine nucleus is present in several antimicrobial drugs.[10] The ability to easily diversify the C3 position allows for the exploration of interactions with viral or bacterial enzymes.

-

CNS-active Agents: The predicted lipophilicity (XLogP3 ~1.5-2.0) suggests that this compound may have the potential to cross the blood-brain barrier, making it a candidate for targeting central nervous system disorders.

Caption: A generic kinase signaling pathway (e.g., MAPK/ERK pathway) where pyrazinone derivatives could act as inhibitors.

Safety and Handling

As a chlorinated heterocyclic compound, 3-chloro-1-isopropylpyrazin-2(1H)-one should be handled with appropriate care, following standard laboratory safety procedures for potentially hazardous chemicals.

| Safety Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin and eye contact with the chemical.[11] |

| Engineering Controls | Handle in a certified chemical fume hood. | To avoid inhalation of any dust or vapors.[11] |

| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | To prevent degradation and accidental reactions.[11] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination.[11] |

| In Case of Exposure | Skin: Wash immediately with soap and water. Eyes: Flush with copious amounts of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of significant exposure. | To mitigate any potential toxic effects. |

Conclusion

3-chloro-1-isopropylpyrazin-2(1H)-one represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactive nature of the C3-chloro substituent make it an ideal starting point for the development of compound libraries. The pyrazinone core, combined with the specific substitutions, suggests potential for a range of biological activities, particularly as kinase inhibitors. This guide provides a foundational framework for researchers to begin investigating the chemistry and therapeutic potential of this and related compounds, underscoring the enduring importance of the pyrazinone heterocycle in the quest for novel therapeutics.

References

-

Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.

-

BenchChem. (2025). Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry.

-

Barlin, G. B., & Brown, W. V. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 921-923.

-

O'Donnell, C. J., & Vicente, M. G. H. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC advances, 12(1), 1-23.

-

BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.

-

Choudhary, D., Kumar, A., & Singh, P. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25.

-

Kaur, N., Dhawan, R. K., & Singh, B. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Recent Research in Life Sciences, 7(1), 21-25.

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.).

-

Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1914-1918.

-

Alfa Chemistry. (n.d.). Pyrazines.

-

Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES. (2013). ResearchGate.

-

PubChem. (n.d.). Pyrazine.

-

BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.

-

Unc, A., Olaru, A., & Nuta, A. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5283.

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.

-

Horsten, T. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia MDPI.

-

PubChem. (n.d.). 1,2-Dihydropyrazin-2-one.

-

Gunes, Y., & Yildiz, S. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

-

Gaba, J., Sharma, S., Arora, G., & Sharma, P. (2016). Synthesis, Characterization and Microbial Activity of N-Substituted Pyrazolines. Asian Journal of Chemistry, 28(9), 2031-2037.

-

Smith, C. J., & Jennings, M. P. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 481-492.

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.

-

Liu, F., Zhang, L., & Chen, J. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H)-one. Tetrahedron, 72(48), 7793-7798.

-

Canadian Centre for Occupational Health and Safety. (2025). Chlorine.

-

European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.

-

WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.

-

Chemtronics. (n.d.). There are a number of regulations prohibiting the use of chlorinated solvents. Should I be concerned with Trans, which is used in many of your nonflammable cleaners?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Molecular Weight and Mass Spectrometric Characterization of 3-chloro-1-isopropylpyrazin-2(1H)-one: A Technical Guide

Executive Summary

In modern pharmaceutical development and synthetic organic chemistry, pyrazinone derivatives serve as critical pharmacophores and versatile synthetic intermediates. Specifically, 3-chloro-1-isopropylpyrazin-2(1H)-one is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Understanding the precise molecular weight and isotopic distribution of this compound is not merely a stoichiometric requirement; it is a fundamental prerequisite for reaction monitoring, structural elucidation, and quality control. This whitepaper provides an in-depth technical analysis of the molecular weight of 3-chloro-1-isopropylpyrazin-2(1H)-one, establishing its theoretical mass parameters (Average MW: 172.61 g/mol ; Monoisotopic Mass: 172.0403 Da ) and detailing a self-validating analytical protocol for its verification via High-Resolution Mass Spectrometry (HRMS).

Chemical Identity & Structural Architecture

To understand the mass parameters of a molecule, we must first deconstruct its structural architecture. 3-chloro-1-isopropylpyrazin-2(1H)-one consists of:

-

The Core: A pyrazin-2(1H)-one heterocyclic ring, which provides basic nitrogen centers capable of protonation.

-

Substituent 1: A chlorine atom at the C3 position, which introduces a distinct isotopic signature due to the natural abundance of 35Cl and 37Cl .

-

Substituent 2: An isopropyl group at the N1 position, which increases the molecule's lipophilicity, directly impacting its retention behavior in reverse-phase chromatography.

Molecular Formula: C7H9ClN2O

Theoretical Determination of Molecular Weight

In analytical chemistry, "molecular weight" is a contextual term. Depending on the application—macroscopic synthesis versus microscopic detection—scientists must differentiate between the Average Molecular Weight and the Monoisotopic Mass .

Average Molecular Weight (Stoichiometric Mass)

The average molecular weight is calculated using the standard atomic weights of the elements, which account for the weighted average of all naturally occurring isotopes [1]. This value is essential for calculating molarity, yield, and reagent equivalents in bulk synthetic workflows.

Monoisotopic Mass (Analytical Mass)

The monoisotopic mass is calculated using the mass of the primary (most abundant) isotope of each element. In High-Resolution Mass Spectrometry (HRMS), the instrument resolves individual isotopic species, making the monoisotopic mass the critical target for identification.

Table 1: Elemental Composition and Mass Contributions for C7H9ClN2O

| Element | Atom Count | Average Atomic Wt ( g/mol ) | Monoisotopic Mass (Da) | Total Avg. Contribution | Total Monoisotopic Contribution |

| Carbon (C) | 7 | 12.011 | 12.00000 | 84.077 | 84.00000 |

| Hydrogen (H) | 9 | 1.008 | 1.00783 | 9.072 | 9.07047 |

| Nitrogen (N) | 2 | 14.007 | 14.00307 | 28.014 | 28.00614 |

| Oxygen (O) | 1 | 15.999 | 15.99491 | 15.999 | 15.99491 |

| Chlorine (Cl) | 1 | 35.450 | 34.96885 | 35.450 | 34.96885 |

| TOTAL | - | - | - | 172.612 g/mol | 172.04037 Da |

Data derived from IUPAC standard atomic weights and isotopic compositions [1].

Isotopic Distribution & Mass Spectrometry Logic

A defining feature of 3-chloro-1-isopropylpyrazin-2(1H)-one is the presence of a single chlorine atom. Chlorine exists in nature primarily as two stable isotopes: 35Cl (approx. 75.78% abundance) and 37Cl (approx. 24.22% abundance) [2].

When analyzing this compound via mass spectrometry, this isotopic distribution creates a highly diagnostic "fingerprint." Instead of a single mass peak, the spectrum will display a primary monoisotopic peak (M) and a secondary peak (M+2) separated by approximately 1.997 Da. The relative intensity of these peaks will strictly follow a ~3:1 ratio, reflecting the natural abundance of the chlorine isotopes [2].

Figure 1: Causal logic of chlorine isotopic distribution generating the M and M+2 mass peaks.

Analytical Verification: LC-HRMS Protocol

To empirically verify the molecular weight and identity of 3-chloro-1-isopropylpyrazin-2(1H)-one, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the gold standard.

Protocol Design & Causality

The following protocol is designed as a self-validating system .

-

Causality of Ionization: The pyrazinone ring contains basic nitrogen atoms. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the protonation of the molecule in solution, making Positive Electrospray Ionization (ESI+) the optimal choice.

-

System Validation: The protocol requires a blank injection to rule out carryover, and relies on the exact 3:1 isotopic ratio to internally validate that the detected mass corresponds to a mono-chlorinated species, thereby eliminating false positives from isobaric interferences.

Figure 2: Step-by-step LC-HRMS workflow for the analytical verification of molecular weight.

Step-by-Step Methodology

-

System Suitability and Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer. Validation checkpoint: Mass error must be < 5 ppm.

-

Sample Preparation: Dissolve 1.0 mg of 3-chloro-1-isopropylpyrazin-2(1H)-one in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Water:Acetonitrile. Causality: Methanol ensures complete dissolution, while the final aqueous dilution matches the initial LC mobile phase conditions to prevent peak distortion.

-

Blank Injection: Inject 2 µL of the diluent blank. Validation checkpoint: Absence of peaks at m/z 173.048 confirms a clean system.

-

Chromatographic Separation: Inject 2 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: The isopropyl group provides sufficient hydrophobicity for strong retention on the C18 stationary phase, separating it from polar impurities.

-

Mass Detection (ESI+): Operate the mass spectrometer in positive ion mode. The addition of a proton ( 1H+ , mass = 1.00728 Da) to the neutral molecule yields the pseudomolecular ion [M+H]+ .

Table 2: Expected High-Resolution Mass Spectrometry (ESI+) Peaks

| Ion Species | Formula | Theoretical m/z | Relative Abundance | Diagnostic Meaning |

| [M+H]+ (Monoisotopic) | [C7H1035ClN2O]+ | 173.0476 | 100% | Confirms exact mass of the core structure. |

| [M+H]+ (Isotope) | [C7H1037ClN2O]+ | 175.0447 | ~32% | Validates the presence of exactly one Chlorine atom. |

Significance in Drug Development Workflows

For researchers utilizing 3-chloro-1-isopropylpyrazin-2(1H)-one, precise knowledge of its molecular weight (172.61 g/mol ) is critical for optimizing atom economy during cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations at the C3-chloro position). Furthermore, because the compound has a relatively low molecular weight, it serves as an excellent fragment-based starting material. Downstream API candidates built from this core are less likely to violate Lipinski's Rule of Five (which dictates a final API MW < 500 Da), ensuring favorable pharmacokinetic properties such as oral bioavailability.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2023." International Union of Pure and Applied Chemistry (IUPAC). [Link]

-

Chemistry LibreTexts. "6.4: Isotope Abundance." LibreTexts Organic Chemistry.[Link]

-

Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, OSTI.GOV.[Link]

Stability and Reactivity Profile of 3-Chloro-1-isopropylpyrazin-2(1H)-one: A Comprehensive Technical Guide

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-chloro-1-isopropylpyrazin-2(1H)-one (CAS: 1876695-74-7) is a highly versatile heterocyclic scaffold, frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly ATP-competitive kinase inhibitors[1]. While its reactivity makes it an excellent building block, this same electronic activation presents unique stability challenges during storage, formulation, and biological assay development.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of 3-chloro-1-isopropylpyrazin-2(1H)-one under various environmental stressors. By understanding the causality behind its degradation pathways, researchers can design robust synthetic workflows and self-validating analytical protocols.

Structural and Electronic Fundamentals

To predict the stability of 3-chloro-1-isopropylpyrazin-2(1H)-one, one must first deconstruct its electronic architecture:

-

Tautomeric Locking: Unsubstituted 2-hydroxypyrazines exist in an equilibrium between the enol (2-hydroxypyrazine) and oxo (1H-pyrazin-2-one) forms, with the oxo form being thermodynamically favored by approximately 4 kcal/mol[2]. The presence of the N1-isopropyl group permanently locks the molecule into the oxo-form, effectively acting as a Michael acceptor and altering its hydrogen-bonding and electrophilic profile[3].

-

C3-Electrophilicity: The chlorine atom at the C3 position is flanked by the C2-carbonyl group and the N4-imine nitrogen. This renders the C3 carbon highly electron-deficient. The resulting architecture behaves less like a standard aryl chloride and more like an activated pseudo-acid chloride or imidoyl chloride.

-

Steric Shielding: The bulky isopropyl group at N1 provides moderate steric hindrance, protecting the C2-carbonyl from direct nucleophilic attack, thereby directing incoming nucleophiles almost exclusively to the C3 position via Nucleophilic Aromatic Substitution ( SNAr )[4].

Degradation pathways of 3-chloro-1-isopropylpyrazin-2(1H)-one under environmental stress.

Stability Profile Under Stress Conditions

Hydrolytic Stability (pH Variations)

The most critical vulnerability of 3-chloro-1-isopropylpyrazin-2(1H)-one is its susceptibility to basic hydrolysis.

-

Basic Conditions (pH > 8): The compound is highly unstable. Hydroxide ions rapidly attack the C3 position via an addition-elimination ( SNAr ) mechanism. The expulsion of the chloride ion yields 3-hydroxy-1-isopropylpyrazin-2(1H)-one, which immediately tautomerizes to the highly stable pyrazine-2,3-dione derivative.

-

Acidic Conditions (pH < 4): The molecule exhibits remarkable kinetic stability in aqueous acid. While the N4 nitrogen can be protonated (increasing the theoretical electrophilicity of the ring), water is an insufficiently strong nucleophile to displace the chloride without base catalysis.

Thermal Stability

In the solid state and under inert atmospheres, the N-alkylated pyrazinone core is thermally robust, resisting degradation up to 150 °C. Thermal decomposition typically only occurs at extreme temperatures (>200 °C), where homolytic cleavage of the C-Cl bond or elimination of the isopropyl group may initiate[5].

Oxidative Stability

The electron-deficient nature of the pyrazinone ring makes it highly resistant to electrophilic oxidants (e.g., epoxidation or N-oxidation). However, the tertiary C-H bond of the N1-isopropyl group is a classic site for radical-mediated autoxidation. Prolonged exposure to atmospheric oxygen and light can lead to the formation of hydroperoxides at this position.

Photolytic Stability

Pyrazinones possess a distinct chromophore with UV absorption maxima typically between 280–320 nm. Exposure to intense UV light (ICH Q1B conditions) can induce photo-dehalogenation, generating a highly reactive pyrazinone radical that abstracts hydrogen from the solvent, leading to the des-chloro analog.

Quantitative Stability Data

The following table synthesizes the expected kinetic half-lives ( t1/2 ) of 3-chloro-1-isopropylpyrazin-2(1H)-one under standardized forced degradation conditions.

| Stress Condition | Reagent / Environment | Temperature | Est. Half-Life ( t1/2 ) | Primary Degradation Mechanism |

| Acidic Hydrolysis | 0.1 N HCl (aq) | 40 °C | > 30 days | Stable; protonation inhibits weak nucleophilic attack. |

| Basic Hydrolysis | 0.1 N NaOH (aq) | 25 °C | < 2 hours | Rapid SNAr yielding the 3-hydroxy/dione derivative. |

| Thermal Stress | Solid State (Argon) | 150 °C | > 6 months | Highly stable in the absence of nucleophiles. |

| Oxidative Stress | 3% H2O2 (aq) | 25 °C | ~ 7 days | Radical oxidation at the tertiary isopropyl C-H. |

| Photolytic Stress | ICH Q1B (UV/Vis) | Ambient | ~ 24 hours | Photo-induced dehalogenation/ring cleavage. |

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the stability of this compound, analytical methods must account for its extreme reactivity. A common error in pyrazinone analysis is the use of nucleophilic solvents (like methanol or ethanol) as diluents, which slowly react with the C3-chlorine during autosampler queue times, generating false degradation data.

Causality in Method Design: We strictly utilize Acetonitrile (MeCN) as the organic modifier because it is aprotic and non-nucleophilic, ensuring the structural integrity of the analyte prior to column injection.

Protocol: Stability-Indicating RP-HPLC Kinetic Assay

Objective: Determine the degradation kinetics under basic stress while ensuring a >98% mass balance to validate that degradation products are fully eluted and detected.

Reagents & Equipment:

-

Analyte: 3-chloro-1-isopropylpyrazin-2(1H)-one (CAS: 1876695-74-7)

-

Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water.

-

Stressors: 0.1 M NaOH, 0.1 M HCl (for quenching).

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve the analyte in 100% MeCN to a concentration of 10 mg/mL. Rationale: MeCN prevents premature solvolysis.

-

Stress Initiation: In a thermostated vial (25 °C), mix 100 µL of the stock solution with 800 µL of MeCN and 100 µL of 0.1 M NaOH. Start the timer.

-

Time-Course Quenching (Critical Step): At predefined intervals (e.g., 5, 15, 30, 60, 120 mins), extract a 100 µL aliquot and immediately inject it into a vial containing 10 µL of 0.1 M HCl.

-

Causality: The SNAr reaction is exceptionally fast. Failing to neutralize the base will result in continued degradation while the vial sits in the HPLC autosampler, skewing the kinetic curve.

-

-

Chromatographic Analysis:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in MeCN.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (captures the conjugated pyrazinone core).

-

-

Self-Validation (Mass Balance): Calculate the total peak area of the intact API + all degradant peaks. The total area must remain within ±2% of the Time 0 (T0) injection. A loss of mass balance indicates volatile degradants or irreversible column binding, invalidating the run.

Standardized stability-indicating RP-HPLC workflow for pyrazinone derivatives.

Conclusion

The stability of 3-chloro-1-isopropylpyrazin-2(1H)-one is entirely dictated by the extreme electrophilicity of its C3 position, a feature that makes it highly valuable for cross-coupling and nucleophilic substitution in drug discovery[1], but highly vulnerable to basic hydrolysis. By employing strict pH control, avoiding nucleophilic solvents during storage, and utilizing properly quenched stability-indicating assays, researchers can successfully harness this scaffold without succumbing to artifactual degradation.

References

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins ACS Publications (Journal of Medicinal Chemistry) Provides foundational mechanistic data on the oxo-enol tautomerism of pyrazinones and the thermodynamic stability of the 1H-pyrazin-2-one form. URL:[Link]

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Academia.edu / Bioorganic & Medicinal Chemistry Details the sequential chemoselective nucleophilic substitution ( SNAr ) and cross-coupling reactivity of 3-chloropyrazin-2-ones, confirming the extreme electrophilicity of the C3 position. URL:[Link]

-

Stable α-amino ethers - pyrazine and pyrimidine derivatives R Discovery / Journal of the Chemical Society Discusses the thermal stability limits and elimination pathways of substituted pyrazine and pyrimidine derivatives under high-temperature stress. URL:[Link]

-

(PDF) Molecular Interactions of Pyrazine-Based Compounds to Proteins ResearchGate Highlights the electrophilic nature of 5-oxo and 3-oxo pyrazinones as typical Michael acceptors and their interactions in biological and aqueous environments. URL:[Link]

Sources

3-chloro-1-isopropylpyrazin-2(1H)-one alternative names

Structural Profiling, Nomenclature, and Synthetic Methodologies of 3-Chloro-1-isopropylpyrazin-2(1H)-one: A Technical Guide

Executive Summary

In modern medicinal chemistry, functionalized pyrazinones serve as privileged scaffolds for the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Among these, 3-chloro-1-isopropylpyrazin-2(1H)-one (C₇H₉ClN₂O) stands out as a highly versatile building block. Its dual functionality—a sterically demanding N-isopropyl group that influences target binding conformation, and a reactive C3-chlorine atom primed for transition-metal-catalyzed cross-coupling—makes it an indispensable intermediate. This whitepaper deconstructs the nomenclature, physicochemical properties, and the mechanistic causality required to synthesize and validate this specific regiochemical isomer.

Nomenclature and Chemical Identity

The naming of pyrazinone derivatives is historically complicated by the tautomerism of the parent heterocycle (pyrazin-2-ol ⇌ pyrazin-2(1H)-one). Because the N1 position in our target compound is permanently alkylated, the molecule is locked in the "one" (ketone) form, eliminating tautomeric ambiguity. However, depending on the regulatory or laboratory context, several alternative names are utilized.

Table 1: Alternative Naming Conventions

| Nomenclature Standard | Alternative Name | Context & Rationale |

| IUPAC Systematic | 3-chloro-1-(propan-2-yl)pyrazin-2(1H)-one | Strict adherence to IUPAC rules; "propan-2-yl" replaces the trivial "isopropyl". |

| Common / Traditional | 3-chloro-1-isopropylpyrazin-2(1H)-one | Widely used in laboratory vernacular, literature, and chemical catalogs. |

| CAS Index Name | 2(1H)-Pyrazinone, 3-chloro-1-(1-methylethyl)- | Utilized in patent literature and formal CAS registry indexing. |

| Descriptive IUPAC | 3-chloro-1-isopropyl-1,2-dihydropyrazin-2-one | Emphasizes the loss of aromaticity and saturation at the N1 position. |

| SMILES String | CC(C)N1C=CN=C(Cl)C1=O | Machine-readable format for cheminformatics and structural databases. |

Quantitative Physicochemical Data

Understanding the physical parameters of this scaffold is critical for predicting its behavior in downstream biological assays and chromatographic purifications.

Table 2: Physicochemical Profile

| Property | Value | Analytical Methodology / Source |

| Molecular Formula | C₇H₉ClN₂O | Exact mass calculation |

| Molecular Weight | 172.61 g/mol | Mass Spectrometry (ESI-MS) |

| Monoisotopic Mass | 172.0403 Da | High-Resolution Mass Spectrometry (HRMS) |

| Predicted LogP | 1.2 – 1.5 | In silico lipophilicity modeling |

| H-Bond Donors | 0 | Structural analysis (N1 is alkylated) |

| H-Bond Acceptors | 2 | Structural analysis (C=O and N4) |

Mechanistic Causality in Regioselective Synthesis

The primary challenge in synthesizing 3-chloro-1-isopropylpyrazin-2(1H)-one lies in controlling regioselectivity. The parent precursor, 3-chloropyrazin-2(1H)-one[1], acts as an ambident nucleophile upon deprotonation. Alkylation can occur at either the nitrogen (N1) or the oxygen (O2) atom.

As an Application Scientist, I rely on Hard-Soft Acid-Base (HSAB) theory to dictate the experimental conditions. The oxygen atom is a "hard," highly electronegative nucleophile, whereas the nitrogen atom is "softer" and more polarizable. To force N-alkylation, we must pair the soft nitrogen with a soft electrophile (an alkyl iodide) and use a counterion that does not tightly coordinate with the oxygen.

Fig 1: Regioselective N-alkylation workflow of 3-chloropyrazin-2(1H)-one using HSAB principles.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity, the following protocol is designed not just to synthesize the molecule, but to act as a self-validating system where the analytical output unequivocally proves the regiochemical outcome.

Step 1: Reagent Preparation and Deprotonation

-

Charge a flame-dried round-bottom flask with 3-chloropyrazin-2(1H)-one (1.0 equiv)[1] and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

-

Causality Note: K₂CO₃ is selected over silver salts (Ag₂CO₃). Silver strongly coordinates to the halogen and oxygen, which would inadvertently drive the reaction toward O-alkylation. Potassium leaves the pyrazinolate intermediate sufficiently "naked" to favor the softer nitrogen nucleophile.

Step 2: Electrophilic Addition

-

Cool the suspension to 0 °C and add 2-iodopropane (1.5 equiv) dropwise.

-

Causality Note: The iodide leaving group makes the electrophile significantly softer than a corresponding chloride or bromide, maximizing the soft-soft interaction required for N1-alkylation.

-

Warm to room temperature and stir for 12 hours under an inert atmosphere.

Step 3: Quench and Isolation

-

Quench the reaction with ice water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Step 4: Self-Validating Analytical Confirmation

-

The Problem: Standard LC-MS will show an identical mass [M+H]⁺ = 173.0 for both the desired N-alkyl product and the O-alkyl byproduct.

-

The Solution: Subject the purified product to 2D NOESY NMR spectroscopy .

-

Validation: A strong Nuclear Overhauser Effect (NOE) cross-peak between the isopropyl methine proton (septet, ~5.1 ppm) and the pyrazine H-6 proton (doublet, ~7.2 ppm) unequivocally confirms the N-alkyl structure. The absence of this NOE indicates the O-alkyl isomer, similar to the structural profile seen in known O-alkylated standards like 2-chloro-5-isopropoxypyrazine[2].

Fig 2: Self-validating analytical workflow for confirming N-isopropyl regioselectivity.

Applications in Advanced Drug Development

Once validated, the 3-chloro-1-isopropylpyrazin-2(1H)-one scaffold is deployed in late-stage drug discovery. The C3-chlorine atom serves as an ideal orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. When coupled with diverse aryl boronic acids or complex amines, this scaffold yields advanced biaryl systems.

Such architectures are frequently utilized in the development of novel therapeutics, including the design of GPR120 agonists. These agonists are heavily researched and patented for their ability to treat metabolic disorders and type 2 diabetes by promoting GLP-1 secretion and reducing insulin resistance. The N-isopropyl group specifically helps to lock the biaryl dihedral angle, optimizing the molecule's fit within the hydrophobic pocket of the target receptor.

References

-

Title: 2-Chloro-5-isopropoxypyrazine | C7H9ClN2O | CID 71627120 Source: PubChem, National Library of Medicine URL: [Link]

- Title: BIARYL DERIVATIVE AS GPR120 AGONIST (EP 3239143 A2)

Sources

Preliminary Investigation of 3-Chloro-1-isopropylpyrazin-2(1H)-one: A Privileged Scaffold for Targeted Therapeutics

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the rapid assembly of highly functionalized, drug-like libraries relies heavily on the selection of versatile building blocks. The pyrazin-2(1H)-one core is widely recognized as a "privileged scaffold" 1 due to its profound biological activity, particularly in the design of ATP-competitive protein kinase inhibitors and antimicrobial agents 2.

3-Chloro-1-isopropylpyrazin-2(1H)-one represents a highly optimized, previously underexploited intermediate within this class. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a programmable vector for drug discovery:

-

The 1-Isopropyl Group: Provides critical steric bulk and lipophilicity. In kinase inhibitor design, this moiety frequently acts as a hydrophobic anchor, locking the molecule's conformation to perfectly occupy the hydrophobic pocket adjacent to the kinase hinge region.

-

The 3-Chloro Substituent: Acts as a chemoselective electrophilic handle. The adjacent carbonyl oxygen and the pyrazine nitrogens heavily withdraw electron density from the C3 position, making the carbon-chlorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling 3.

Table 1: Physicochemical Profile & Pharmacological Relevance

Summarizing the quantitative data, this scaffold exhibits exceptional ligand efficiency, leaving ample physicochemical "space" for downstream functionalization without violating Lipinski’s Rule of Five.

| Parameter | Value | Pharmacological Relevance |

| Molecular Weight | 172.61 g/mol | Highly ligand-efficient; allows for the addition of large functional groups. |

| cLogP | ~1.2 | Optimal baseline lipophilicity for aqueous solubility and membrane permeability. |

| TPSA | 32.8 Ų | Excellent potential for blood-brain barrier (BBB) penetration if required. |

| H-Bond Donors | 0 | Prevents non-specific protein binding and aggregation in early stages. |

| H-Bond Acceptors | 2 | Core nitrogen and carbonyl oxygen act as key hinge-binding anchors. |

Synthesis & Scale-Up Methodology

The synthesis of 3-chloro-1-isopropylpyrazin-2(1H)-one must be robust, scalable, and regioselective. The most efficient route involves the direct N-alkylation of 3-chloropyrazin-2(1H)-one.

Synthetic route to 3-chloro-1-isopropylpyrazin-2(1H)-one via selective N-alkylation.

Protocol 1: Regioselective N-Alkylation (Self-Validating Workflow)

Causality of Experimental Choices: Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate the pyrazinone without causing ring-opening degradation. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the resulting pyrazinone anion, driving the reaction toward N-alkylation rather than O-alkylation.

-

Initiation: Charge a dry, argon-flushed round-bottom flask with 3-chloropyrazin-2(1H)-one (1.0 equiv) and anhydrous DMF (0.2 M).

-

Deprotonation: Add finely powdered K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes. Visual Cue: The suspension will turn a slight yellow hue as the anion forms.

-

Alkylation: Dropwise add 2-iodopropane (1.2 equiv). Elevate the temperature to 60 °C and stir for 4 hours.

-

Self-Validation & Workup: Pour the reaction mixture into ice-cold distilled water (5x volume). Validation Check: The desired N-alkylated product is highly lipophilic compared to the starting material and will immediately precipitate as an off-white solid. If the mixture remains a clear solution, the alkylation has failed.

-

Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum. Confirm purity via LC-MS (Expected m/z: 173.0 [M+H]⁺).

Downstream Functionalization: The SNAr & Cross-Coupling Paradigm

The strategic value of this scaffold is realized during library generation. The C3-chlorine acts as a programmable switch, allowing for either rapid SNAr with amines/thiols or Suzuki-Miyaura cross-coupling with aryl boronic acids 3.

Divergent functionalization of the pyrazinone scaffold via SNAr and Suzuki coupling.

Table 2: SNAr Reaction Optimization Matrix (C3-Substitution)

To achieve high-throughput library generation, reaction conditions must be optimized for speed and yield. Microwave irradiation drastically outperforms conventional heating.

| Solvent | Base | Temp (°C) | Time (MW) | Conversion (%) |

| DMF | K₂CO₃ | 100 | 2 h | 45% (Degradation observed) |

| Ethanol | TEA | 120 | 1 h | 68% (Incomplete conversion) |

| n-BuOH | DIPEA | 140 | 1 h | >95% (Optimal) |

Protocol 2: Microwave-Assisted SNAr with Secondary Amines

Causality of Experimental Choices: n-Butanol is deliberately selected as the solvent; its high boiling point (117 °C) safely accommodates elevated temperatures under microwave irradiation, while its polar protic nature stabilizes the Meisenheimer complex transition state inherent to SNAr mechanisms. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing with the target amine nucleophile.

-

Preparation: In a 10 mL microwave vial, combine 3-chloro-1-isopropylpyrazin-2(1H)-one (1.0 equiv), the desired secondary amine (e.g., morpholine, 1.5 equiv), and DIPEA (2.0 equiv) in n-butanol (0.5 M).

-

Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for 60 minutes.

-

Self-Validation & Workup: Upon cooling, concentrate the mixture in vacuo to remove n-butanol. Resuspend the crude residue in ethyl acetate and wash with 1M HCl. Validation Check: The disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) in the LC-MS trace of the organic layer confirms total conversion to the 3-amino derivative.

-

Purification: Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices: Coupling at the electron-deficient C3 position requires a robust catalyst. PdCl₂(dppf) is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step. An aqueous sodium carbonate (Na₂CO₃) / acetonitrile biphasic system provides the necessary hydroxide ions to activate the boronic acid into a reactive boronate complex.

-

Preparation: In a microwave vial, combine the pyrazinone scaffold (1.0 equiv), an aryl boronic acid (1.2 equiv), PdCl₂(dppf) (0.05 equiv), and 0.5 M aqueous Na₂CO₃ (3.0 equiv) in acetonitrile (0.2 M).

-

Degassing: Sparge the mixture with argon for 5 minutes to prevent catalyst oxidation.

-

Irradiation: Heat under microwave irradiation at 150 °C for 20 minutes.

-

Self-Validation & Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Validation Check: A successful reaction will yield a distinct color change (usually from red/brown to a clear yellow/orange filtrate) and the product will exhibit a significantly longer retention time on reverse-phase HPLC due to the added aryl group.

Conclusion

The 3-chloro-1-isopropylpyrazin-2(1H)-one scaffold is a highly versatile, programmable intermediate for modern drug discovery. By understanding the causality behind its physicochemical properties—specifically the steric anchoring of the isopropyl group and the chemoselective reactivity of the C3-chlorine—researchers can rapidly deploy this molecule via SNAr and cross-coupling methodologies to generate potent, ATP-competitive kinase inhibitors and other targeted therapeutics.

References

- Benchchem.5-(3-Chlorophenyl)pyrazin-2(1H)-one | Benchchem.

- International Journal of Research in Pharmacy and Chemistry (IJRPC).A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY.

- ResearchGate.Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.

Sources

Fundamental Reactions of 3-Chloro-1-alkylpyrazin-2(1H)-ones: A Comprehensive Guide to Scaffold Functionalization

Executive Summary

For drug development professionals and synthetic chemists, the pyrazin-2(1H)-one scaffold represents a privileged pharmacophore frequently embedded in kinase inhibitors, PDE5 inhibitors, and antimicrobial agents[1][2]. Specifically, 3-chloro-1-alkylpyrazin-2(1H)-ones serve as highly versatile, orthogonally reactive building blocks. This whitepaper dissects the electronic causality governing their reactivity, details the core functionalization pathways (Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling), and provides field-proven, self-validating experimental protocols designed for high-fidelity reproducibility.

Electronic Architecture & Mechanistic Causality

To master the functionalization of 3-chloro-1-alkylpyrazin-2(1H)-ones, one must first understand the electronic push-pull dynamics of the heterocycle.

-

Lactam Fixation: The alkylation at the N1 position permanently locks the ring in the pyrazinone (lactam) tautomeric form. This prevents tautomerization into the corresponding hydroxypyrazine, ensuring predictable geometry and electronic distribution.

-

C3 Electrophilic Activation: The C3-Cl bond is exceptionally activated toward nucleophilic attack and oxidative addition. This hyper-electrophilicity is caused by the synergistic electron-withdrawing effects of the adjacent C2 carbonyl group and the N4 imine-like nitrogen. During a Nucleophilic Aromatic Substitution (SNAr), the intermediate Meisenheimer complex is deeply stabilized by delocalization of the negative charge onto both the carbonyl oxygen and the N4 atom.

Divergent reactivity pathways of 3-chloro-1-alkylpyrazin-2(1H)-ones.

Core Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C3 chloride by amines, thiols, and alkoxides is the most fundamental reaction of this scaffold. Unlike unactivated aryl chlorides which require transition-metal catalysis (e.g., Buchwald-Hartwig amination), the 3-chloropyrazinone undergoes spontaneous addition-elimination under mild thermal conditions.

Causality in Reaction Design: Polar aprotic solvents (such as DMF or Acetonitrile) are selected to solvate the nucleophile while leaving it unencumbered by hydrogen bonding, thereby accelerating the attack on the C3 carbon. An exogenous non-nucleophilic base (like DIPEA) is strictly required to scavenge the generated HCl; failing to do so results in protonation of the incoming amine, stalling the reaction.

Palladium-Catalyzed Cross-Coupling

When carbon-carbon bond formation is required, the C3-Cl bond serves as an excellent handle for Pd-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction utilized in the synthesis of complex PDE5 inhibitors[1].

Causality in Reaction Design: The oxidative addition of Pd(0) into the C3-Cl bond is rapid due to the electron-deficient nature of the pyrazine ring. However, transmetalation is often the rate-limiting step. We employ a biphasic solvent system (e.g., 1,4-Dioxane/Water) with a strong inorganic base (like Na2CO3 ). The aqueous base converts the arylboronic acid into a highly reactive, electron-rich boronate complex [Ar-B(OH)3]− , which facilitates efficient transmetalation to the Pd(II) center.

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C3 position.

Quantitative Data Summary

The following table summarizes the optimized empirical parameters for functionalizing the C3 position of 1-alkyl-3-chloropyrazin-2(1H)-ones.

| Reaction Type | Reagents / Catalyst | Solvent System | Temp (°C) | Typical Yield (%) | Key Mechanistic Feature |

| SNAr (1°/2° Amines) | R-NH2 (1.5 eq), DIPEA (2.0 eq) | Acetonitrile | 60–80 | 80–95 | Addition-elimination via Meisenheimer complex |

| SNAr (Alkoxides) | R-ONa (1.1 eq) | THF | 0–25 | 75–90 | Rapid exothermic displacement; requires cooling |

| Suzuki Coupling | Ar-B(OH)2 , Pd(dppf)Cl2 , Na2CO3 | 1,4-Dioxane / H2O | 90–100 | 70–85 | Base-activated transmetalation[1] |

| Sonogashira | Terminal Alkyne, Pd(PPh3)2Cl2 , CuI | DMF / Et3N | 70–90 | 65–80 | Dual Pd/Cu catalytic cycle via Cu-acetylide |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) such as color changes and LC-MS checkpoints are embedded to ensure the scientist can verify the integrity of the reaction in real-time.

Protocol A: SNAr Amination at C3 (Synthesis of 3-amino-1-alkylpyrazin-2(1H)-ones)

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-chloro-1-alkylpyrazin-2(1H)-one (1.0 mmol) in anhydrous Acetonitrile (10 mL).

-

Reagent Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to prevent the hydrochloride salt formation of the reactant amine.

-

Nucleophile Introduction: Dropwise add the desired secondary amine (e.g., morpholine) (1.5 mmol, 1.5 eq) at room temperature.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C.

-

Self-Validation (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1) after 2 hours. The starting material spot (UV active at 254 nm) should completely disappear, replaced by a lower-Rf product spot.

-

Workup: Cool to room temperature, concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc ( 2×15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

-

Preparation: In a 20 mL microwave vial or Schlenk flask, combine 3-chloro-1-alkylpyrazin-2(1H)-one (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 eq), and Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 5 mol%).

-

Solvent & Base: Add 1,4-Dioxane (8 mL) and a 2.0 M aqueous solution of Na2CO3 (2 mL, 4.0 mmol). Causality: The biphasic system ensures both the organic substrates and the inorganic base are adequately solvated, facilitating the crucial boronate complex formation.

-

Degassing (Critical Step): Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Causality: Oxygen rapidly decomposes the active Pd(0) species formed in situ. Degassing ensures catalytic longevity.

-

Reaction: Seal the vial and heat to 95 °C in an oil bath for 4–6 hours.

-

Self-Validation (IPC): The reaction mixture will typically transition from a reddish-orange suspension to a dark, homogeneous brown/black solution as the active Pd(0) species cycles. Complete consumption of the pyrazinone should be verified by LC-MS.

-

Workup: Cool the mixture, dilute with Water (10 mL), and extract with Dichloromethane ( 3×15 mL). Pass the combined organics through a phase separator or dry over MgSO4 .

-

Purification: Concentrate and purify via flash chromatography (gradient elution: 0-40% EtOAc in Hexanes) to afford the 3-aryl-1-alkylpyrazin-2(1H)-one.

References

- Pfizer Products Inc. "PYRIDIN[3,4-B]PYRAZINONES - European Patent Office - EP 2013208 B1." Google Patents / Googleapis.com.

- "A Review on Hetero Cyclic Compounds & Schiff Base." International Journal for Multidisciplinary Research (IJFMR).

Sources

Methodological & Application

HPLC analysis of pyrazinone derivatives

Title: Advanced HPLC Analysis and Purification Protocols for Pyrazinone Derivatives Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The 2(1H)-pyrazinone scaffold is a privileged, non-aromatic heterocyclic core found extensively in bioactive natural products (e.g., lumizinones, coralinones) and synthetic therapeutics (e.g., HCV NS3 protease inhibitors, anti-MRSA agents, and CRF-R1 antagonists)[1],[2],[3],[4]. Due to their unique structural properties—including dynamic tautomerism and distinct UV chromophores—pyrazinone derivatives present specific chromatographic challenges. This application note provides a comprehensive, self-validating HPLC methodology grounded in chemical causality to ensure high-resolution profiling, structural integrity, and high-purity isolation (>95%) of these critical compounds.

Chemical Causality & Chromatographic Behavior (E-E-A-T)

As an analytical scientist, it is critical to understand why specific chromatographic conditions are selected rather than merely following a recipe. The behavior of pyrazinones on a reversed-phase column is dictated by two primary factors:

-

Dynamic Tautomerism & pH Control: The pyrazinone ring exists in a dynamic equilibrium between its lactam (2(1H)-pyrazinone) and lactim (2-hydroxypyrazine) tautomers[5]. If this equilibrium is not strictly controlled, it manifests as severe peak broadening or splitting during elution. The addition of acidic modifiers, such as 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), is a chemical necessity. The low pH locks the ionization state of the parallel nitrogen atoms and suppresses secondary interactions with residual column silanols, ensuring sharp, symmetrical peaks[3].

-

Self-Validating UV Detection: Pyrazinones possess a highly characteristic UV absorption triad, typically exhibiting maxima around 220 nm, 250–280 nm, and 320–330 nm[1],[6]. A robust protocol must be a self-validating system: by utilizing a Diode-Array Detector (DAD) to monitor this specific UV triad, the analyst can instantly verify that the pyrazinone core remains intact and has not undergone ring-opening or degradation during sample preparation.

HPLC Method Development Logic

Different substitutions on the pyrazinone core require tailored stationary phases. While standard C18 columns (e.g., Phenomenex Luna or Waters XBridge) are excellent for alkylated or aromatic derivatives[2],[7], heavily fluorinated pyrazinones exhibit altered electronegativity and steric profiles, often necessitating specialized fluorinated stationary phases (e.g., FluoroPhenyl) to achieve baseline resolution[8].

Fig 1. Logic tree for selecting HPLC columns and mobile phases for pyrazinones.

Self-Validating Experimental Protocols

Sample Preparation (Extraction & Enrichment)

Causality: Pyrazinones biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways are often secreted into complex fermentation broths alongside highly polar primary metabolites (e.g., free amino acids)[1],[3].

-

Extraction: For biological matrices, perform a Liquid-Liquid Extraction (LLE) using an equal volume of ethyl acetate. This effectively partitions the moderately polar pyrazinones into the organic layer while leaving interfering primary metabolites in the aqueous phase[1].

-

Concentration: Dry the organic layer under reduced pressure at 30 °C to prevent thermal degradation.

-

Reconstitution: Reconstitute the residue in 10% Acetonitrile / 90% Water containing 0.1% FA. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Analytical HPLC-DAD/MS Profiling

System Validation: Ensure the DAD is set to extract spectra from 200–400 nm to capture the diagnostic pyrazinone triad.

-

Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) or equivalent[2],[3].

-

Mobile Phase:

-

Solvent A: HPLC-grade Water + 0.1% Formic Acid.

-

Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

-

-

Gradient Elution: 5% B to 95% B over 30 minutes. Rationale: A broad scouting gradient is necessary because pyrazinone lipophilicity varies drastically based on C-5/C-6 substitutions (e.g., short-chain vs. octyl modifications)[3].

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD (Monitor 220, 280, and 330 nm) coupled to ESI-MS (Positive mode, tracking [M+H]+ ions)[1],[9].

Preparative HPLC Scale-Up

-

Column: C18 Preparative Column (e.g., 250 × 21.2 mm, 5 µm).

-

Flow Rate: Scale proportionally to the square of the column radius to maintain linear velocity (typically 10.0 – 20.0 mL/min).

-

Fraction Collection: Trigger fraction collection specifically at 330 nm . Causality: Collecting at 330 nm is highly specific to the pyrazinone chromophore, bypassing the collection of non-target impurities that typically absorb at lower wavelengths (210–254 nm)[1],[6].

Fig 2. Isolation and self-validating HPLC purification workflow for pyrazinones.

Quantitative Data Summaries

Table 1: Optimized HPLC Parameters for Pyrazinone Analysis

| Parameter | Analytical Profiling | Preparative Purification | Causality / Rationale |

|---|---|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) | C18 (250 × 21.2 mm, 5 µm) | Provides optimal hydrophobic retention for alkylated/aromatic pyrazinones[2]. |

| Mobile Phase A | H₂O + 0.1% FA | H₂O + 0.1% FA | Maintains acidic pH to suppress tautomerization and silanol interactions[3]. |

| Mobile Phase B | Acetonitrile + 0.1% FA | Acetonitrile + 0.1% FA | ACN provides lower backpressure and sharper peaks for heterocycles. |

| Flow Rate | 1.0 mL/min | 10.0 - 20.0 mL/min | Scaled to maintain identical linear velocity across column dimensions. |

| Detection | DAD (220, 280, 330 nm) | UV Trigger (330 nm) | 330 nm is highly specific to the pyrazinone chromophore[1],[6]. |

Table 2: Characteristic UV and MS Profiles of Representative Pyrazinones

| Compound Class | Biological/Synthetic Source | Typical m/z[M+H]⁺ | Characteristic UV λmax (nm) |

|---|---|---|---|

| Lumizinones | Photorhabdus luminescens | 259.1, 293.1 | 220, 280, 330[1] |

| Coralinones | Myxobacteria (C. exiguus) | Variable | ~225, ~280, ~325[2] |

| Anti-MRSA Agents | Streptomyces anulatus | 391.5 | 220, 280[3] |

| CRF-R1 Antagonists | Synthetic (e.g., BMS-665053) | 464.1 | 222, 254, 330[6] |

Sources

- 1. Pyrazinone protease inhibitor metabolites from Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazinone protease inhibitor metabolites from Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced NMR Spectroscopy Protocols for the Regiochemical Elucidation of N-Alkyl-Chloropyrazinones

Introduction & The Analytical Challenge

Chloropyrazinones are highly privileged heterocyclic scaffolds, frequently serving as the core pharmacophore in the development of kinase inhibitors and orally bioavailable thrombin inhibitors[1]. However, the synthesis and derivatization of these molecules present a notorious analytical challenge. The starting chlorohydroxypyrazine exists in a dynamic tautomeric equilibrium with its pyrazinone form. Consequently, alkylation reactions can yield a complex mixture of regioisomers: N1-alkylation, N4-alkylation, and O-alkylation[2].

As a Senior Application Scientist, I approach the structural elucidation of these heterocycles not merely as a data-collection exercise, but as a self-validating system of logical proofs. Relying solely on 1D 1 H NMR is a critical error; the chemical shift differences between N-alkyl and O-alkyl protons are often subtle and highly solvent-dependent. To establish absolute structural trustworthiness, we must deploy a strategic suite of 2D heteronuclear experiments—specifically 1 H- 13 C HMBC and natural abundance 1 H- 15 N HMBC—to map the exact connectivity of the alkyl appendage[3].

Causality in Experimental Design (E-E-A-T)

Every NMR experiment in this protocol serves a specific, non-redundant purpose designed to systematically eliminate regiochemical ambiguity:

-

1D 1 H and 13 C NMR (The Baseline): Provides the initial inventory of nuclear spins. O-alkyl protons typically resonate further downfield ( δ 4.0–5.0 ppm) than N-alkyl protons ( δ 3.5–4.5 ppm) due to the higher electronegativity of oxygen. However, because neighboring anisotropic effects can skew these values, 1D data provides a hypothesis, not a conclusion.

-

1 H- 13 C HMBC (The Primary Validator): We rely on 3-bond ( 3JCH ) scalar couplings to bridge the alkyl chain and the heterocycle. An N1-alkyl group will show strong correlations to both the carbonyl carbon (C2) and the adjacent ring carbon (C6). Conversely, an O-alkyl group will only show a 3JCH correlation to the C2 carbon.

-

NOESY/ROESY (The Spatial Filter): In a 6-chloropyrazinone, the N1 position is flanked by C2(=O) and C6(-Cl). Therefore, N1-alkyl protons will lack NOE correlations to any ring protons (as H5 is too far away). This "negative proof" makes spatial analysis a powerful exclusionary tool. If an NOE is observed to a ring proton (H3 or H5), it immediately flags an N4-alkylation event.

-

1 H- 15 N HMBC (The Absolute Proof): The gold standard validator. The 15 N chemical shift of an amide/lactam nitrogen (N1) is drastically different from a pyridine-like nitrogen (O-alkylation). A direct 2JNH correlation from the alkyl protons to a nitrogen resonating at ~140–160 ppm definitively locks in the N-alkylation assignment[3].

Quantitative Data Summary

The following tables summarize the diagnostic chemical shifts and 2D correlations required to validate the regiochemistry of chloropyrazinone derivatives.

Table 1: Typical Chemical Shift Ranges for Pyrazinone Regioisomers

| Regioisomer | Alkyl 1 H Shift ( δ , ppm) | C2 Carbonyl 13 C Shift ( δ , ppm) | Diagnostic 15 N Shift ( δ , ppm) |

| N1-Alkyl-chloropyrazinone | 3.5 – 4.5 | 155 – 160 | 140 – 160 (Amide N1) |

| O-Alkyl-chloropyrazine | 4.0 – 5.0 | 158 – 165 | 250 – 280 (Pyridine-like N) |

| N4-Alkyl-chloropyrazinone | 3.5 – 4.5 | 150 – 155 | 160 – 180 (Amine N4) |

Table 2: Key 2D NMR Correlations for Regiochemical Proof

| Experiment | N1-Alkylation | O-Alkylation | N4-Alkylation |

| 1 H- 13 C HMBC ( Hα ) | Strong 3J to C2 & C6 | Strong 3J to C2 only | Strong 3J to C3 & C5 |